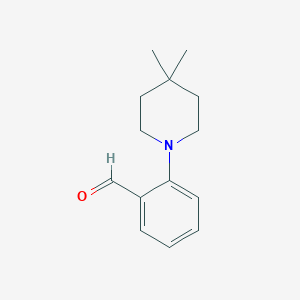
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde is an organic compound with the molecular formula C14H19NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a piperidine ring at the 2-position, and the piperidine ring is further substituted with two methyl groups at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde typically involves the reaction of 4,4-dimethylpiperidine with benzaldehyde under specific conditions. One common method is the condensation reaction, where the piperidine derivative reacts with benzaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
化学反应分析
Types of Reactions
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), as catalysts.
Major Products Formed
Oxidation: 2-(4,4-Dimethyl-1-piperidinyl)benzoic acid.
Reduction: 2-(4,4-Dimethyl-1-piperidinyl)benzyl alcohol.
Substitution: Various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting various cellular pathways. The piperidine ring and the aldehyde group are key functional groups that contribute to its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
4-(1-Piperidinyl)benzaldehyde: Similar structure but lacks the dimethyl substitution on the piperidine ring.
2-(4,4-Dimethyl-1-piperidinyl)benzoic acid: An oxidized form of the compound.
2-(4,4-Dimethyl-1-piperidinyl)benzyl alcohol: A reduced form of the compound.
Uniqueness
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde is unique due to the presence of the dimethyl-substituted piperidine ring, which imparts specific chemical properties and reactivity
属性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
2-(4,4-dimethylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H19NO/c1-14(2)7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,11H,7-10H2,1-2H3 |
InChI 键 |
UVPPHVWWVWCGTF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)C2=CC=CC=C2C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


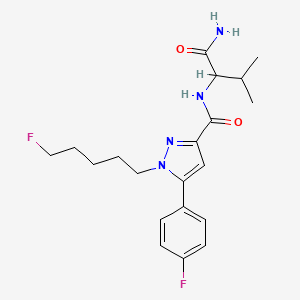
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12278099.png)
![N-methyl-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B12278101.png)

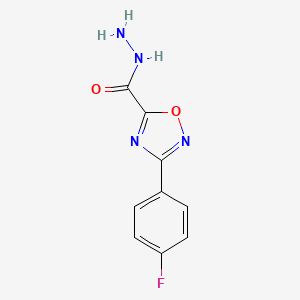
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B12278114.png)
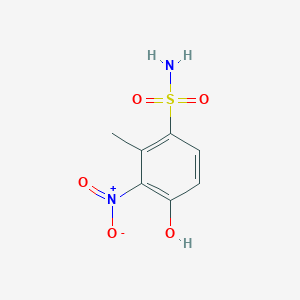
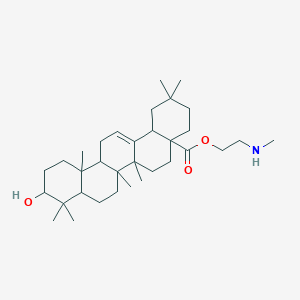


![tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12278140.png)
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
